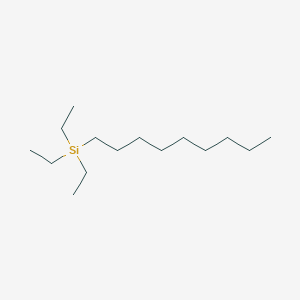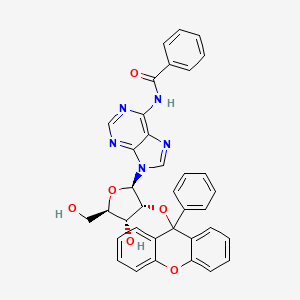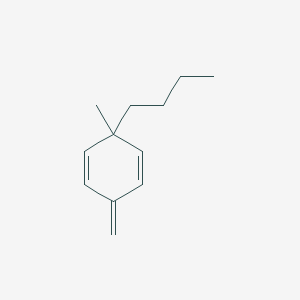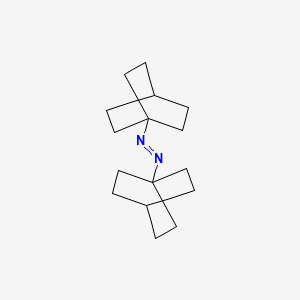
Triethyl(nonyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(nonyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and one nonyl group. This compound is part of the broader class of silanes, which are known for their versatile applications in organic synthesis and industrial processes. The unique structure of this compound, with its reactive silicon-hydrogen (Si-H) bond, makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethyl(nonyl)silane can be synthesized through the reaction of triethylchlorosilane with a suitable reducing agent. One common method involves the use of lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to this compound while liberating aluminum chloride and hydrogen gas . The reaction conditions, such as temperature and pressure, need to be carefully controlled to achieve high yields and purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar reducing agents. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demand. The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Triethyl(nonyl)silane undergoes a variety of chemical reactions, primarily due to the reactivity of its Si-H bond. Some of the key reactions include:
Reduction: this compound acts as a reducing agent, transferring hydrogen to other molecules.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution: Electrophilic substitution reactions can occur at the silicon atom, leading to the formation of various silyl derivatives.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH4), polymethylhydrosiloxane (PMHS).
Catalysts: Boron trifluoride etherate, iridium complexes, molecular iodine
Major Products: The major products formed from these reactions include silyl ethers, reduced hydrocarbons, and various organosilicon compounds .
Applications De Recherche Scientifique
Triethyl(nonyl)silane has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of triethyl(nonyl)silane primarily involves the transfer of hydrogen from the Si-H bond to other molecules. This hydride transfer is facilitated by the reactivity of the silicon atom, which can stabilize positive charges through hyperconjugation . The compound can also participate in radical reactions, where it donates hydrogen atoms to initiate or propagate radical chains . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparaison Avec Des Composés Similaires
Triethylsilane: Similar to triethyl(nonyl)silane, triethylsilane has three ethyl groups bonded to a silicon atom, but it lacks the nonyl group.
Tris(trimethylsilyl)silane: Known for its use in radical-based reactions, this compound has three trimethylsilyl groups bonded to silicon and is used in polymerization and material science.
Uniqueness of this compound: The presence of the nonyl group in this compound imparts unique lipophilicity and steric properties, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific applications where other silanes may not be as effective.
Propriétés
Numéro CAS |
79643-95-1 |
|---|---|
Formule moléculaire |
C15H34Si |
Poids moléculaire |
242.52 g/mol |
Nom IUPAC |
triethyl(nonyl)silane |
InChI |
InChI=1S/C15H34Si/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-15H2,1-4H3 |
Clé InChI |
XDECDCYMNDCHMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)





![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)







